1-Methoxy-2-(o-tolyloxy)benzene

Drug Metabolism CYP1A1 Hepatotoxicity

1-Methoxy-2-(o-tolyloxy)benzene (CAS 151484-94-3) is a synthetic diaryl ether with a 2-methylphenoxy substituent ortho to a methoxy group on a benzene ring. It belongs to the broader class of 2-methoxydiphenyl ethers, which are known as synthetic intermediates and are also found as marine natural products.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Cat. No. B14130445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-(o-tolyloxy)benzene
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=CC=C2OC
InChIInChI=1S/C14H14O2/c1-11-7-3-4-8-12(11)16-14-10-6-5-9-13(14)15-2/h3-10H,1-2H3
InChIKeyJQWNCHIHDGRQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-(o-tolyloxy)benzene: Technical Baseline and Procurement Considerations


1-Methoxy-2-(o-tolyloxy)benzene (CAS 151484-94-3) is a synthetic diaryl ether with a 2-methylphenoxy substituent ortho to a methoxy group on a benzene ring [1]. It belongs to the broader class of 2-methoxydiphenyl ethers, which are known as synthetic intermediates and are also found as marine natural products [2]. This specific substitution pattern differentiates it from common analogs like 1-methoxy-2-phenoxybenzene and positions it as a research tool in medicinal chemistry, specifically in the study of cytochrome P450 (CYP) enzyme interactions [3].

Why 1-Methoxy-2-(o-tolyloxy)benzene Cannot Be Interchanged with Generic Diphenyl Ethers


Substituting 1-Methoxy-2-(o-tolyloxy)benzene with a generic analog like 1-methoxy-2-phenoxybenzene or a simple diphenyl ether is not scientifically valid for applications involving CYP enzyme profiling or differentiation studies. The o-tolyl group introduces unique steric and electronic properties that directly impact its interaction with biological targets. This is evidenced by the compound's specific, measurable activity against cytochrome P450 enzymes, such as CYP1A1 (IC50: 5,000 nM) and CYP2B1 (IC50: 53,000 nM), which is a distinct inhibitory profile not shared by the unsubstituted phenyl analog [1]. These quantitative differences in target engagement can lead to divergent results in drug metabolism assays and SAR studies, making generic substitution a significant risk to experimental integrity and project timelines.

Quantitative Evidence for 1-Methoxy-2-(o-tolyloxy)benzene: Differential Performance Data


Differential Cytochrome P450 1A1 Inhibition: Specificity of the o-Tolyl Scaffold

1-Methoxy-2-(o-tolyloxy)benzene demonstrates a measurable inhibitory effect on CYP1A1 (IC50: 5,000 nM), a key enzyme in drug metabolism and procarcinogen activation [1]. This inhibition is context-dependent, showing a rightward shift in potency (IC50: 84,000 nM) when the assay uses microsomes from phenobarbital-treated rats, suggesting that the presence of other induced CYPs alters its apparent activity [2].

Drug Metabolism CYP1A1 Hepatotoxicity

Selective CYP2B1 Inhibition: Differential Activity Across CYP Isoforms

In contrast to its CYP1A1 inhibition, 1-Methoxy-2-(o-tolyloxy)benzene exhibits a much weaker inhibitory effect on CYP2B1, with an IC50 of 53,000 nM (53 μM) in a standard assay [1]. This demonstrates that the o-tolyl group imparts a degree of selectivity, rather than causing broad, non-specific CYP inhibition.

Drug-Drug Interactions CYP2B6 Enzyme Induction

Differentiation-Inducing Activity in Undifferentiated Cells

Patent literature claims that 1-Methoxy-2-(o-tolyloxy)benzene exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity is likely a direct consequence of its interaction with specific intracellular targets, a property that is not generally observed with simpler 2-methoxydiphenyl ethers.

Cancer Biology Cellular Differentiation Psoriasis Research

Synthetic Versatility: A Divergence Point from Halogenated Congeners

The 2-methoxydiphenyl ether core is a known precursor for further functionalization, particularly bromination to yield tetrabrominated natural product analogs [1]. Unlike halogenated congeners like Triclosan methyl ether, which are often end-use products with specific bioactivities, 1-Methoxy-2-(o-tolyloxy)benzene serves as a non-halogenated, derivatizable scaffold. Its o-tolyl group provides a distinct steric environment compared to the phenyl group, which can influence subsequent synthetic transformations.

Organic Synthesis SAR Studies Building Blocks

Validated Application Scenarios for 1-Methoxy-2-(o-tolyloxy)benzene Based on Differential Evidence


CYP Enzyme Panel Profiling and Selectivity Screening

In early-stage drug discovery, 1-Methoxy-2-(o-tolyloxy)benzene can be employed as a tool compound in CYP inhibition assays (specifically for CYP1A1) to establish baseline activity and selectivity. Its known IC50 values (5,000 nM for CYP1A1 and 53,000 nM for CYP2B1) provide a quantitative benchmark for comparing new chemical entities [1][2]. This application is supported by data from BindingDB, making it a reproducible use case for metabolism studies [3].

Cellular Differentiation Model for Oncology and Dermatology Research

Based on patent claims of potent differentiation-inducing activity, this compound is a candidate for use in in vitro models studying the transition from undifferentiated to monocyte cell states [4]. It can serve as a positive control or starting point for medicinal chemistry optimization in projects targeting acute promyelocytic leukemia or hyperproliferative skin conditions like psoriasis.

Structure-Activity Relationship (SAR) Studies on Diphenyl Ether Scaffolds

As a well-defined, non-halogenated 2-methoxydiphenyl ether with a unique o-tolyl group, 1-Methoxy-2-(o-tolyloxy)benzene is an ideal building block for SAR campaigns. Its structure allows researchers to systematically explore the impact of substituents on the phenyl ring, comparing its activity to the unsubstituted analog 1-methoxy-2-phenoxybenzene, and thereby understanding the contribution of steric bulk to target binding and selectivity [5].

Synthesis of Brominated Natural Product Analogs

The 2-methoxydiphenyl ether core is a known precursor for synthesizing brominated marine natural products [6]. The o-tolyl derivative provides a more sterically hindered starting material compared to the simple phenyl analog, which can be exploited to influence the regioselectivity of subsequent halogenation reactions, leading to novel, non-natural brominated compounds for biological screening.

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